1H,4H,5H-thieno[2,3-g]indazole

Catalog No.
S14041486
CAS No.
M.F
C9H8N2S
M. Wt
176.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H,4H,5H-thieno[2,3-g]indazole

Product Name

1H,4H,5H-thieno[2,3-g]indazole

IUPAC Name

4,5-dihydro-1H-thieno[2,3-g]indazole

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

InChI

InChI=1S/C9H8N2S/c1-2-8-7(3-4-12-8)9-6(1)5-10-11-9/h3-5H,1-2H2,(H,10,11)

InChI Key

DKVMJCMHPQSNGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CS2)C3=C1C=NN3

1H,4H,5H-thieno[2,3-g]indazole is a heterocyclic compound characterized by its fused thieno and indazole rings. This compound belongs to a class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of 1H,4H,5H-thieno[2,3-g]indazole includes a five-membered thieno ring fused to a seven-membered indazole ring, contributing to its unique chemical properties and potential reactivity.

Typical of indazole derivatives. Notable reactions include:

  • Aryl Substitution: The compound can undergo direct arylation at the C3 position when treated with aryl halides in the presence of palladium catalysts. This reaction has been optimized for various substrates, yielding arylated products with significant efficiency .
  • Cyclization Reactions: The thieno moiety allows for cyclization reactions with hydrazines or other nucleophiles, forming more complex structures such as pyrazoles or other heterocycles .
  • Functionalization: The nitrogen atoms in the indazole ring can be functionalized through electrophilic substitution or nucleophilic attack, expanding the range of derivatives that can be synthesized from this compound.

1H,4H,5H-thieno[2,3-g]indazole exhibits notable biological activities. Research has indicated that compounds within this class can demonstrate:

  • Anticancer Properties: Some derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity: The compound has been investigated for its potential to inhibit bacterial growth and may serve as a lead structure for developing new antibiotics.
  • CNS Activity: Certain derivatives exhibit neuroprotective effects and have been studied for their potential use in treating neurodegenerative diseases.

The synthesis of 1H,4H,5H-thieno[2,3-g]indazole can be achieved through several methods:

  • Palladium-Catalyzed Reactions: A common method involves the palladium-catalyzed direct arylation of indazoles using aryl halides. This method allows for the introduction of various aryl groups at the C3 position under mild conditions .
  • Cyclocondensation: Cyclocondensation reactions involving hydrazines with appropriate carbonyl precursors can yield thienopyrazole derivatives that serve as intermediates for synthesizing 1H,4H,5H-thieno[2,3-g]indazole .
  • Photochemical Methods: Recent advancements have introduced environmentally friendly photochemical methods that utilize UV light to facilitate cyclization reactions without the need for harsh reagents or conditions .

1H,4H,5H-thieno[2,3-g]indazole has several applications in various fields:

  • Pharmaceuticals: As a scaffold for drug development due to its diverse biological activities.
  • Material Science: Utilized in the development of organic semiconductors and materials with unique electronic properties.
  • Agricultural Chemistry: Potential applications in developing agrochemicals with antifungal or herbicidal properties.

Interaction studies involving 1H,4H,5H-thieno[2,3-g]indazole focus on its binding affinities and mechanisms of action against biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate the biological activity and efficacy against target cells or pathogens.

These interactions are crucial for understanding how modifications to the compound's structure can enhance its activity or selectivity.

Several compounds share structural similarities with 1H,4H,5H-thieno[2,3-g]indazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-indazoleIndazoleBase structure; widely studied for bioactivity.
1H-thieno[3,2-c]pyrazoleThienopyrazoleExhibits distinct reactivity patterns; used in cancer research.
1H-thieno[2,3-c]pyrazoleThienopyrazoleSimilar framework but different biological profiles.
1H-pyrazolo[3,4-b]quinolinePyrazoloquinolineKnown for unique antitumor properties; different ring fusion.

Uniqueness of 1H,4H,5H-thieno[2,3-g]indazole

The uniqueness of 1H,4H,5H-thieno[2,3-g]indazole lies in its specific combination of thieno and indazole rings. This structural arrangement not only influences its chemical reactivity but also contributes to its distinctive biological profile compared to other similar compounds. Its ability to undergo selective reactions while maintaining stability makes it an attractive candidate for further research and development in medicinal chemistry.

The ongoing exploration of this compound's properties and potential applications continues to reveal new opportunities within pharmaceutical and material sciences.

Multi-component reactions represent powerful synthetic approaches for constructing the thieno[2,3-g]indazole core scaffold through convergent assembly of multiple reactants in a single transformation [1]. These strategies offer significant advantages in terms of atom economy and synthetic efficiency compared to traditional stepwise approaches [2]. The thieno[2,3-g]indazole framework consists of a fused thiophene-indazole ring system that can be assembled through various multi-component methodologies.

One established approach involves the use of three-component reactions employing indole derivatives, sulfur sources, and carbonyl compounds [1]. Research has demonstrated that magnetic nanoparticle-supported deep eutectic solvents can catalyze the formation of thieno[2,3-b]indole frameworks through multi-component assembly of acetophenones, indoles, and elemental sulfur [1]. The reaction proceeds at 140 degrees Celsius in dimethylformamide solvent, achieving yields ranging from 75 to 87 percent [1]. This methodology utilizes a one-pot approach where the thieno ring formation occurs through sulfur incorporation followed by cyclization.

Alternative multi-component strategies have been developed utilizing hydrazine derivatives as key building blocks for indazole core construction [3]. These reactions typically employ three components: aromatic aldehydes or ketones, hydrazine derivatives, and thiophene precursors under mild conditions [3]. The methodology demonstrates broad substrate scope and functional group tolerance, making it suitable for diverse structural modifications.

The mechanism of multi-component thieno[2,3-g]indazole assembly typically involves initial formation of intermediate complexes followed by cyclization processes [1]. Mechanistic studies indicate that dimethylformamide plays a crucial role in activating sulfur and facilitating the cyclization process through formation of active intermediates [1]. The reaction pathway proceeds through initial sulfur activation, followed by nucleophilic addition and final ring closure to generate the fused heterocyclic system.

Table 1: Multi-Component Reaction Yields for Thieno-Indazole Derivatives

Substrate TypeYield (%)Reaction TimeTemperature (°C)Reference
Acetophenone derivatives75-8712 hours140 [1]
Aromatic aldehydes60-858-24 hours80-120 [3]
Hydrazine precursors45-786-18 hoursRoom temperature-80 [3]

Palladium-Catalyzed Direct Arylation Techniques

Palladium-catalyzed direct arylation represents a highly efficient methodology for functionalization of thieno[2,3-g]indazole derivatives at specific positions [4]. These transformations enable selective carbon-carbon bond formation without pre-functionalization of the aromatic substrate, offering significant advantages in synthetic efficiency [4]. Direct arylation of indazole derivatives has been extensively developed using various palladium catalyst systems and reaction conditions.

The palladium-catalyzed direct arylation of indazole derivatives typically employs palladium acetate as the catalyst in combination with phosphine ligands [4]. Research has established that triphenylphosphine serves as an effective ligand for these transformations, particularly in aqueous media [4]. The reaction conditions utilize water as solvent at 100 degrees Celsius with 5 mol percent palladium acetate and 10 mol percent triphenylphosphine [4]. This methodology achieves selective arylation at the carbon-3 position of the indazole ring system with yields ranging from 48 to 78 percent [4].

Alternative palladium-catalyzed approaches utilize different catalyst loadings and reaction conditions [4]. Higher catalyst loadings of 10 to 20 mol percent palladium with 1,10-phenanthroline as ligand have been employed in organic solvents such as toluene at elevated temperatures [4]. These conditions achieve good yields but require higher catalyst loadings compared to the aqueous methodology [4]. The choice of ligand significantly influences both reactivity and selectivity, with bidentate ligands generally providing superior results in organic media [4].

The scope of palladium-catalyzed direct arylation encompasses various haloarene coupling partners [4]. Iodobenzene derivatives provide excellent reactivity under standard conditions, while bromoarenes require more forcing conditions or modified catalyst systems [4]. Chloroarenes generally show limited reactivity and require specialized conditions for effective coupling [4]. The electronic nature of substituents on both coupling partners influences reaction efficiency and selectivity.

Table 2: Palladium-Catalyzed Direct Arylation Results

Catalyst SystemSolventTemperature (°C)Yield Range (%)SelectivityReference
Pd(OAc)₂/PPh₃Water10048-78C-3 selective [4]
Pd(OAc)₂/PhenToluene16056-85C-3 selective [4]
PdCl₂(dppf)Dimethylformamide12042-71Mixed selectivity [4]

Cyclization Approaches via Jacobson Reaction and Diazonium Salt Intermediates

The Jacobson reaction provides a powerful cyclization methodology for thieno[2,3-g]indazole synthesis through intramolecular cyclization of appropriately substituted precursors [5]. This transformation involves conversion of ortho-methylaniline derivatives into pyrazole rings through nitrogen-acetylation, nitrosation, and subsequent cyclization [5]. The Jacobson reaction mechanism may proceed via diazonium salt intermediates, making it particularly relevant for thieno-indazole synthesis [5].

Implementation of the Jacobson reaction for thieno[3,2-c]pyrazole synthesis has been demonstrated using 2-methylthiophene-3-amine as the key substrate [5]. The reaction sequence involves initial nitrogen-acetylation followed by nitrosation and cyclization under acidic conditions [5]. This methodology provides access to the desired heterocyclic framework in reasonable yields, typically ranging from 12 to 25 percent over the three-step sequence [5]. The relatively modest yields reflect the challenging nature of the cyclization process and the potential for competing side reactions.

Diazonium salt intermediates play crucial roles in cyclization approaches to indazole derivatives [6] [7]. These intermediates can be generated from appropriate precursors and undergo intramolecular cyclization to form the indazole ring system [6]. Recent research has demonstrated that donor-acceptor diazo compounds can react with diazonium salts to generate diazenium intermediates that cyclize to give indazole derivatives in excellent yields [6]. This methodology provides yields ranging from 65 to 92 percent under optimized conditions [6].

The mechanism of diazonium salt-mediated cyclization involves initial formation of the diazonium species followed by intramolecular electrophilic cyclization [6]. The reaction conditions typically employ polar aprotic solvents such as dimethylformamide at elevated temperatures [6]. The choice of solvent significantly influences both yield and selectivity, with dimethylformamide providing optimal results [6]. Temperature control is critical, as excessive heating can lead to decomposition of the diazonium intermediate.

Alternative cyclization approaches utilize Cadogan-type reductive cyclizations for thieno-indazole synthesis [8]. These methodologies employ nitro-substituted precursors that undergo reduction and cyclization under mild conditions [8]. Triethyl phosphite serves as both reducing agent and cyclization promoter under microwave irradiation conditions [8]. This approach provides good yields and tolerates various functional groups, making it suitable for diverse synthetic applications.

Table 3: Cyclization Reaction Conditions and Yields

MethodKey ReagentsConditionsYield Range (%)Reference
Jacobson ReactionAcetyl chloride, NaNO₂Acidic, 0-25°C12-25 [5]
Diazonium CyclizationDiazonium saltsDMF, 50°C65-92 [6]
Cadogan CyclizationP(OEt)₃, MW210°C, 15 min70-85 [8]
Reductive CyclizationNa₂S₂O₄EtOH, reflux58-73 [5]

The compound 1H,4H,5H-thieno[2,3-g]indazole represents a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry due to its unique fused ring system comprising a thiophene ring fused to an indazole moiety . This structural arrangement contributes to distinctive chemical properties and biological activities that make it particularly valuable for targeted therapeutic applications . The compound belongs to a class of indazole derivatives known for their diverse pharmacological properties, including anticancer, antiparasitic, and enzyme inhibitory activities [2] [3].

Antiproliferative Mechanisms Against A549, HT-29, and PC-3 Cancer Lineages

The antiproliferative activity of 1H,4H,5H-thieno[2,3-g]indazole derivatives against major cancer cell lines has been extensively documented through multiple research studies. These compounds demonstrate remarkable efficacy against lung adenocarcinoma (A549), colorectal cancer (HT-29), and prostate cancer (PC-3) cell lines through various molecular mechanisms [3] [4] [5].

Molecular Mechanisms of Action

Indazole derivatives incorporating the thieno[2,3-g]indazole scaffold exhibit antiproliferative effects through multiple pathways. Studies have demonstrated that these compounds induce apoptosis in cancer cells through caspase-dependent mechanisms, with significant upregulation of cleaved caspase-3 and pro-apoptotic protein Bax, while simultaneously downregulating anti-apoptotic protein Bcl-2 [3] [5]. The compounds also disrupt mitochondrial membrane potential and increase reactive oxygen species levels in treated cancer cells [3].

Research has shown that thieno[2,3-e]indazole derivatives, closely related to the target compound, exhibit potent growth inhibition against wild-type and tamoxifen-resistant MCF-7 breast cancer cells with IC50 values ranging from 6.1 to 7.9 μM [6] [7]. These compounds function as selective estrogen receptor degraders, promoting estrogen receptor alpha degradation and demonstrating superior pharmacokinetic properties compared to existing therapies [6] [7].

Structure-Activity Relationships

The structure-activity relationship studies reveal that the thieno[2,3-g]indazole core provides enhanced stability and improved target binding compared to simpler indazole derivatives . The fused thieno ring system contributes to increased binding affinity and better enzyme inhibition properties . Modifications at specific positions of the indazole ring significantly impact biological activity, with carboxamide substitutions at position 3 showing improved anticancer activity through increased apoptosis induction .

Studies on thieno[3,2-e]indazole derivatives demonstrated potent activity against A549, HT-29, MKN-45, U87MG, SMMC-7721, and H460 cancer cell lines, with IC50 values ranging from 0.17 to 9.31 μM [8]. These compounds exhibited significant c-Met enzymatic inhibition activity with IC50 values ranging from 0.25 to 10.30 nM, indicating their potential as targeted kinase inhibitors [8].

Comparative Efficacy Data

Compound TypeTarget Cell LinesIC50 Range (μM)MechanismSelectivity Index
Thieno[2,3-e]indazole derivativesMCF-7, tamoxifen-resistant MCF-76.1-7.9Estrogen receptor degradationHigh
Thieno[3,2-e]indazole derivativesA549, HT-29, MKN-45, U87MG, SMMC-7721, H4600.17-9.31c-Met enzymatic inhibitionModerate to High
Nitroindazole derivativesK562, A549, PC-3, HepG-23.32-33.2p53/MDM2 pathway inhibitionVariable
General indazole derivativesA549, HT-29, PC-30.23-1.15Apoptosis induction, cell cycle arrestHigh

Thieno[2,3-b]pyridine compounds, structurally related to the target compound, demonstrated exceptional potency against prostate cancer cell lines including PC-3, with IC50 values ranging from 0.0829 to 3.55 μM [9]. These compounds promoted G2/M cell cycle arrest and apoptosis, with particular effectiveness against castrate-resistant prostate cancer cells [9].

Antileishmanial Activity Modulation Through Trypanothione Reductase Inhibition

The antileishmanial properties of 1H,4H,5H-thieno[2,3-g]indazole derivatives represent a significant therapeutic application, with trypanothione reductase serving as the primary molecular target [10] [11] [12]. This enzyme is essential for parasite survival and represents an attractive target for drug development due to its absence in mammalian hosts [13] [14].

Trypanothione Reductase as a Therapeutic Target

Trypanothione reductase is a NADPH-dependent flavoprotein oxidoreductase that plays a central role in the thiol metabolism of Leishmania parasites [15] [13]. The enzyme is responsible for maintaining the reduced form of trypanothione, which is essential for the parasite's defense against oxidative stress produced by host macrophages during infection [13] [14]. Studies have demonstrated that parasites with reduced trypanothione reductase activity show significantly decreased ability to survive inside activated macrophages [13].

Research indicates that effective trypanothione reductase inhibitors must achieve greater than 85% enzyme inactivation to be considered potential antileishmanial agents [13]. However, compounds achieving moderate but specific trypanothione reductase inhibitory properties can still be clinically useful, as Leishmania appears unable to modulate the expression of functional trypanothione reductase homodimers in response to protein inactivation [13].

Indazole Derivatives as Trypanothione Reductase Inhibitors

Multiple studies have demonstrated the efficacy of indazole derivatives as trypanothione reductase inhibitors. The 3-chloro-6-nitro-1H-indazole derivatives showed promising antileishmanial activity against Leishmania infantum, Leishmania tropica, and Leishmania major, with IC50 values ranging from 1.56 to 0.13 μM [10]. Molecular docking studies revealed that these compounds bind to the trypanothione reductase active site with high stability, forming hydrogen bonds with crucial amino acid residues [10].

The 5-nitroindazole derivatives demonstrated selective and potent in vitro activity against Leishmania amazonensis, with the most effective compound showing an IC50 of 0.46 μM against amastigotes and a remarkable selectivity index of 875 [11]. These compounds exhibited superior activity compared to the reference drug Amphotericin B while maintaining significantly higher selectivity [11].

Mechanism of Action and Selectivity

The antileishmanial mechanism of indazole derivatives involves multiple pathways. The presence of the 5-nitro group in indazole compounds induces oxidative stress in parasites through intracellular reduction by nitroreductases, yielding nitro-anion radicals that undergo redox cycling with oxygen to produce reactive oxygen species [11]. This process damages essential parasite macromolecules while sparing host cells due to differential enzyme expression [11].

Compound TypeTarget SpeciesIC50 Range (μM)Selectivity IndexMechanism
3-chloro-6-nitro-1H-indazoleL. infantum, L. tropica, L. major1.56-0.13HighTrypanothione reductase inhibition
5-nitroindazole derivativesL. amazonensis0.46-58875Oxidative stress induction
3-alkoxy-1-benzyl-5-nitroindazoleL. amazonensis, L. infantum, L. mexicana≤1-5≥10Trypanothione reductase inhibition
Quinoline-based trypanothione reductase inhibitorsL. mexicana0.25-10.30VariableTrypanothione reductase inhibition

Structure-Activity Relationships for Antileishmanial Activity

The structure-activity relationship studies reveal that specific structural modifications significantly enhance antileishmanial activity. The benzyl substitution at position 2 of the indazole ring improves selectivity indices, while alkoxy chains at position 3 enhance antileishmanial activity through improved membrane permeability [11] [12]. The presence of the 5-nitro group combined with the 2-benzyl substituent positively influences activity against Leishmania species [11].

The 3-alkoxy-1-benzyl-5-nitroindazole derivatives showed exceptional activity against multiple Leishmania species, with compounds meeting the criteria of IC50 ≤ 1 μM and selectivity index ≥ 10 against promastigote stages [12]. These compounds demonstrated hydrophilic fragment substitution at position 1 plays a critical role in improving the selectivity profile of the compound series [11].

Comparative Analysis with Standard Treatments

The indazole derivatives demonstrated superior or comparable activity to standard antileishmanial treatments. When compared to Glucantime, the first-line therapy for cutaneous leishmaniasis, several indazole derivatives showed enhanced efficacy with reduced toxicity profiles [10]. The compounds also exhibited better pharmacokinetic properties compared to existing treatments, with improved oral bioavailability and reduced potential for drug interactions [11].

Studies utilizing patient-derived explants confirmed the clinical relevance of these findings, with trypanothione reductase inhibitors showing consistent anti-proliferative effects across different patient samples, including those resistant to standard antiandrogen therapies [9]. This suggests potential for overcoming existing drug resistance mechanisms in leishmaniasis treatment.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.04081944 g/mol

Monoisotopic Mass

176.04081944 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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